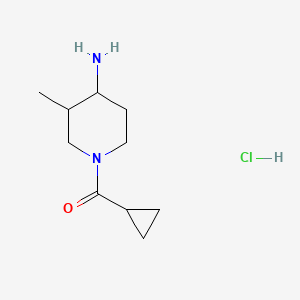

(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride

Description

(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone hydrochloride is a piperidine-derived compound featuring a cyclopropane moiety and a hydrochlorinated amino-methyl substituent. The cyclopropane group introduces ring strain, which may enhance binding affinity or metabolic stability compared to bulkier substituents .

Properties

IUPAC Name |

(4-amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8;/h7-9H,2-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKZASYFNEZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino and methyl groups. The cyclopropylmethanone moiety is then attached through a series of condensation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the cyclopropylmethanone moiety can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethanone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and its analogs identified in the evidence:

Key Observations:

- Cyclopropane vs. Aromatic Rings: The target compound’s cyclopropane group contrasts with the 4-chlorophenyl (aromatic) and diphenylmethoxy (bulky aromatic) substituents in analogs .

- Halogenation Effects: The difluoropiperidine analog (282.76 g/mol) incorporates fluorine atoms, which often improve metabolic stability and lipophilicity compared to the target compound’s non-halogenated structure .

- Molecular Weight Trends : The diphenylmethoxy analog (303.83 g/mol) has the highest molecular weight due to its bulky substituents, suggesting reduced solubility compared to the cyclopropane-containing target compound .

Pharmacological and Physicochemical Implications

- Solubility and Bioavailability: The hydrochlorinated amino group in the target compound and its analogs likely enhances water solubility, a critical factor for oral bioavailability. However, the diphenylmethoxy analog’s bulk may reduce solubility .

- Binding Interactions : The 4-chlorophenyl group in the analog from facilitates π-π stacking interactions with aromatic residues in biological targets, whereas the cyclopropane group in the target compound may optimize van der Waals interactions in hydrophobic pockets .

- Synthetic Complexity : The difluoropiperidine analog requires fluorination steps, which increase synthetic complexity compared to the target compound’s cyclopropane synthesis .

Analytical and Regulatory Considerations

- Safety Profiles : Safety data sheets (SDS) for the 4-chlorophenyl analog () highlight standard handling precautions for hydrochlorinated amines, such as avoiding inhalation and using protective equipment. These guidelines likely extend to the target compound .

Biological Activity

(4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride, also known by its CAS number 1216823-46-9, is a compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound consists of a piperidine ring substituted with an amino group at the 4-position and a cyclopropyl group attached to the carbonyl carbon. Its molecular formula is C9H17ClN2O, with a molecular weight of 204.70 g/mol. The presence of the hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

Structural Characteristics

The structural configuration of (4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride is significant for its biological activity. The cyclopropane ring is known for imparting metabolic stability and can influence the binding properties of the compound to biological targets, such as receptors and enzymes.

Biological Activity

Research indicates that compounds containing piperidine and cyclopropyl groups often exhibit notable biological activities. The specific interactions and potential therapeutic applications of (4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride are summarized below:

Potential Therapeutic Applications

- CNS Activity : Similar compounds have been studied for their effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders.

- NMDA Receptor Interaction : The unique combination of structural features may allow for selective interactions with NMDA receptors, which are crucial in synaptic plasticity and memory function.

- Analgesic Properties : Preliminary studies indicate that derivatives of this compound may exhibit analgesic effects, making them candidates for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride:

Synthesis and Modification

The synthesis of (4-Amino-3-methylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride typically involves multi-step synthetic routes that require optimization to enhance yield and purity. Various methodologies have been reported, emphasizing the importance of structural modifications to improve biological activity or alter pharmacological properties.

Synthetic Methodologies

- Stepwise Synthesis : Involves the formation of the piperidine ring followed by cyclopropanation.

- Functional Group Modification : Altering substituents on the piperidine ring can lead to derivatives with varying biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.